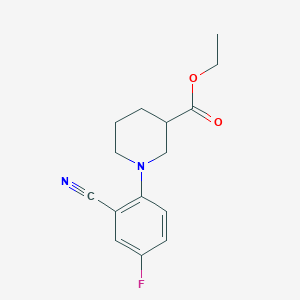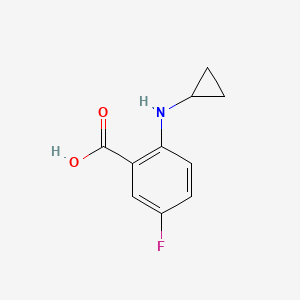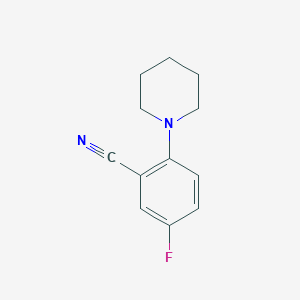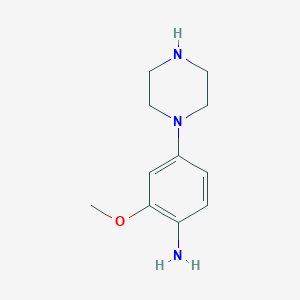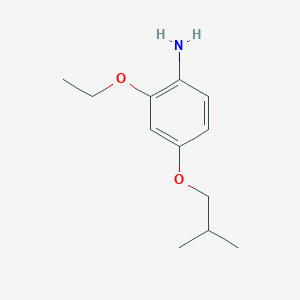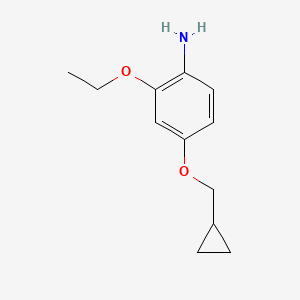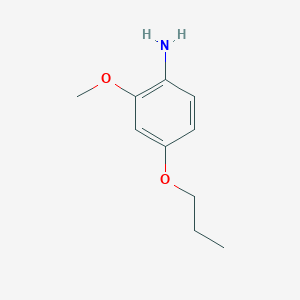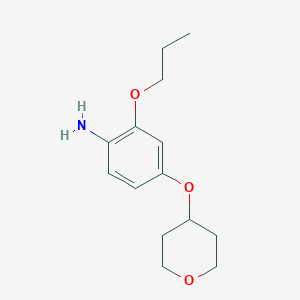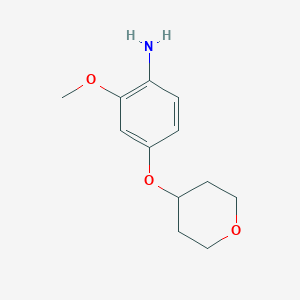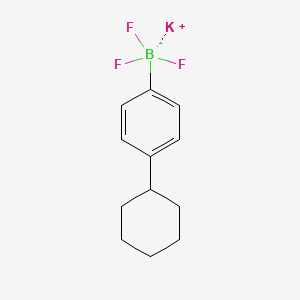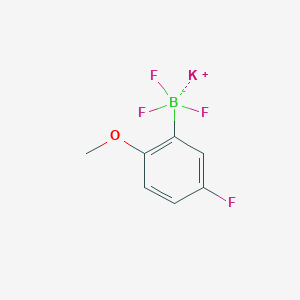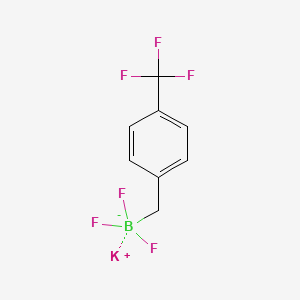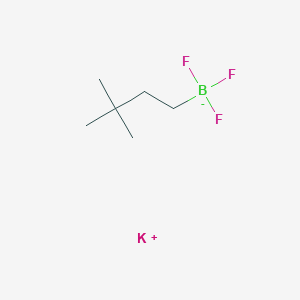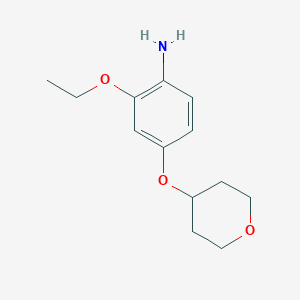
2-Ethoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline: is an organic compound that features both an ethoxy group and a tetrahydropyran-4-yloxy group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves the following steps:
Formation of the Tetrahydropyran-4-yloxy Group: This can be achieved by reacting an appropriate alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature.
Attachment to Aniline: The tetrahydropyran-4-yloxy group is then attached to the aniline core through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with specific molecular targets. The ethoxy and tetrahydropyran-4-yloxy groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
- 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
- 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Comparison:
- Structural Uniqueness: 2-Ethoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is unique due to the presence of both ethoxy and tetrahydropyran-4-yloxy groups on the aniline core, which is not commonly found in similar compounds.
- Functional Properties: The combination of these functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-ethoxy-4-(oxan-4-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-16-13-9-11(3-4-12(13)14)17-10-5-7-15-8-6-10/h3-4,9-10H,2,5-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSPGDPVABCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
